molecular formula C8H9N B1348559 4-(prop-1-en-2-yl)pyridine CAS No. 17755-30-5

4-(prop-1-en-2-yl)pyridine

Cat. No.: B1348559
CAS No.: 17755-30-5
M. Wt: 119.16 g/mol
InChI Key: MPMPYHKTFSOUHU-UHFFFAOYSA-N
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Description

4-(prop-1-en-2-yl)pyridine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-1-en-2-yl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with isopropenyl halides under basic conditions. Another method includes the use of Grignard reagents, where isopropenyl magnesium bromide reacts with pyridine N-oxide, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using catalysts to enhance the reaction rate and selectivity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, saturated pyridine derivatives, and substituted pyridines with various functional groups .

Scientific Research Applications

4-(prop-1-en-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(prop-1-en-2-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(prop-1-en-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-7(2)8-3-5-9-6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMPYHKTFSOUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336152
Record name Pyridine, 4-(1-methylethenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17755-30-5
Record name Pyridine, 4-(1-methylethenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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